molecular formula C16H25NO3S B15107887 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine

Cat. No.: B15107887
M. Wt: 311.4 g/mol
InChI Key: IEASPJAVZYLVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine is a chemical compound with the molecular formula C16H25NO3S and a molecular weight of 311.44 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a sulfonyl group attached to a 5-ethoxy-2,4-dimethylphenyl moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride.

    Reaction with Piperidine: The sulfonyl chloride is then reacted with 3-methylpiperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may also interact with receptors or ion channels, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-3-methylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethoxy group on the aromatic ring. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C16H25NO3S/c1-5-20-15-10-16(14(4)9-13(15)3)21(18,19)17-8-6-7-12(2)11-17/h9-10,12H,5-8,11H2,1-4H3

InChI Key

IEASPJAVZYLVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCC(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.